molecular formula C30H24N2O3 B11555382 4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11555382
M. Wt: 460.5 g/mol
InChI Key: DTCOOFSXJIRQMM-NJZRLIGZSA-N
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Description

4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropyl group, which is known for its strain and reactivity, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl group, followed by the introduction of the formamido and imino groups, and finally, the benzoate moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-DIBROMO-6-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE: Shares a similar core structure but with different substituents.

    4-Hydroxy-2-quinolones: Known for their biological activities and structural similarities.

Uniqueness

What sets 4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C30H24N2O3

Molecular Weight

460.5 g/mol

IUPAC Name

[4-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C30H24N2O3/c33-28(27-20-30(27,24-12-6-2-7-13-24)25-14-8-3-9-15-25)32-31-21-22-16-18-26(19-17-22)35-29(34)23-10-4-1-5-11-23/h1-19,21,27H,20H2,(H,32,33)/b31-21+

InChI Key

DTCOOFSXJIRQMM-NJZRLIGZSA-N

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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